molecular formula C5H13ClN2 B12287954 (2S)-2-Methylpiperazine hydrochloride

(2S)-2-Methylpiperazine hydrochloride

Cat. No.: B12287954
M. Wt: 136.62 g/mol
InChI Key: HDJSDBRVZJYCSL-UHFFFAOYSA-N
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Description

Significance of Stereochemistry in Heterocyclic Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, is a fundamental concept in heterocyclic chemistry. numberanalytics.comiitk.ac.inwikipedia.org Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring, are widespread in nature and form the backbone of countless biologically active molecules. numberanalytics.com The spatial arrangement of atoms in a heterocycle dictates its physical, chemical, and biological properties, including its reactivity, stability, and how it interacts with other molecules. numberanalytics.comiitk.ac.in

The importance of stereochemistry is particularly pronounced in pharmacology. numberanalytics.commhmedical.com The biological activity of a drug is often highly dependent on its three-dimensional structure, as this determines its ability to bind optimally to target proteins or receptors. numberanalytics.comthieme-connect.com A slight change in stereochemistry can lead to significant differences in a compound's efficacy or toxicity. numberanalytics.com The thalidomide (B1683933) case serves as a stark historical example, where one enantiomer provided the desired therapeutic effect while the other caused severe birth defects, highlighting the critical need for stereochemical control in drug design. numberanalytics.comiitk.ac.inwikipedia.orgslideshare.net

Role of Chiral Piperazine (B1678402) Scaffolds as Privileged Structures in Organic Synthesis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is classified as a "privileged structure" in medicinal chemistry. rsc.orgmdpi.com This designation is due to its frequent appearance in biologically active compounds, including numerous blockbuster drugs. rsc.orgmdpi.com The piperazine moiety is a key component in a wide array of therapeutic agents, such as antipsychotics, antidepressants, antihistamines, and antivirals. researchgate.netresearchgate.net

Introducing chirality to the piperazine scaffold enhances its utility. thieme-connect.comresearchgate.net Chiral piperazine scaffolds can modulate a molecule's physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity. thieme-connect.comresearchgate.netresearchgate.net The defined three-dimensional orientation of substituents on a chiral piperazine ring allows for precise interactions with biological targets, making these scaffolds highly valuable in drug discovery and development. researchgate.net Despite their prevalence, the structural diversity of piperazine-containing drugs has historically been limited, with most substitutions occurring at the nitrogen atoms. rsc.orgmdpi.com This has spurred research into developing efficient methods for creating carbon-substituted chiral piperazines to explore new chemical space. rsc.org

Overview of (2S)-2-Methylpiperazine Hydrochloride as a Versatile Chiral Building Block in Academic Contexts

This compound is a chiral building block widely utilized in organic synthesis and medicinal chemistry. smolecule.comresearchgate.net As the hydrochloride salt, the compound exhibits enhanced water solubility, which is advantageous for various reaction conditions. smolecule.com The molecule consists of a piperazine ring with a methyl group at the C2 position in the (S) configuration. nih.gov This specific stereochemistry makes it a valuable precursor for the synthesis of more complex chiral molecules. researchgate.netchemicalbook.com It is frequently used as an intermediate in the development of pharmaceutical compounds, particularly those targeting the central nervous system. researchgate.netsmolecule.com The presence of two nitrogen atoms, one of which is a secondary amine and the other a tertiary amine within the ring system, allows for differential functionalization, adding to its versatility in synthetic strategies. smolecule.com

Historical Development and Expanding Research Landscape of Chiral Amines

The field of stereochemistry dates back to the 19th century with the foundational work of scientists like Louis Pasteur. numberanalytics.comresearchgate.net However, the development of methods for asymmetric synthesis—the synthesis of a specific stereoisomer—is a more recent and intensely studied area of organic chemistry. researchgate.netrsc.org Chiral amines, in particular, are crucial structural motifs found in a vast number of natural products, pharmaceuticals, and agrochemicals. openaccessgovernment.orgnih.gov Approximately 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov

The high demand for enantiomerically pure amines has driven significant innovation in synthetic chemistry. nih.gov Historically, the separation of racemic mixtures was a common method, but this is inherently inefficient. sigmaaldrich.com Modern research focuses on developing catalytic asymmetric methods, such as asymmetric hydrogenation, to produce single enantiomers directly and efficiently. nih.gov The creation of novel chiral ligands and catalysts for these transformations continues to be a major focus, enabling the sustainable and scalable production of valuable chiral amines for a wide range of applications. openaccessgovernment.orgnih.gov

Physicochemical Properties of (2S)-2-Methylpiperazine

PropertyValue
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol nih.govnih.gov
IUPAC Name (2S)-2-methylpiperazine nih.gov
Melting Point 91-93 °C (lit.) sigmaaldrich.com
Boiling Point 155 °C/763 mmHg (lit.) sigmaaldrich.com
SMILES C[C@H]1CNCCN1 nih.gov
InChIKey JOMNTHCQHJPVAZ-YFKPBYRVSA-N nih.gov

Note: The data above pertains to the free base, (2S)-2-Methylpiperazine. The hydrochloride salt form primarily enhances aqueous solubility.

Spectroscopic Data of 2-Methylpiperazine (B152721)

Technique Details
¹H NMR (399.65 MHz, CDCl₃) δ (ppm): 2.95 (s), 2.90 (s), 2.89 (s), 2.823 (d), 2.743 (s), 2.707 (d), 2.346 (s), 1.96 (s), 1.001 (s) chemicalbook.com
¹³C NMR Data not readily available in the searched literature.
IR (KBr) Spectrum available, specific peaks not enumerated in source. nih.gov
Mass Spectrometry (MS-EI) m/z 100 (M⁺)

Note: The spectroscopic data is for the racemic 2-Methylpiperazine. The chirality would not significantly alter the primary peak positions in standard ¹H NMR or IR but would be distinguishable using chiral shift reagents or other specialized techniques.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

2-methylpiperazine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H

InChI Key

HDJSDBRVZJYCSL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Methylpiperazine and Its Enantiomers

Strategies for Enantiopure Synthesis

Resolution of Racemic 2-Methylpiperazine (B152721) utilizing Chiral Reagents and Host Compounds

A prevalent strategy for obtaining enantiopure amines is the resolution of a racemic mixture. nih.govnih.gov This involves separating the two enantiomers, often by converting them into diastereomers that possess different physical properties, allowing for their separation. nih.gov

The most common method for resolving a racemic amine like 2-methylpiperazine is through the formation of diastereomeric salts using an enantiomerically pure chiral acid. nih.govumn.edu The resulting diastereomeric salts have different solubilities, enabling their separation by fractional crystallization. nih.gov

Chiral acids such as tartaric acid and its derivatives are frequently employed as resolving agents. umn.edursc.org The reaction of racemic 2-methylpiperazine with an enantiopure chiral acid, for instance, (2S,3S)-tartaric acid, yields a mixture of two diastereomeric salts: [(S)-2-methylpiperazinium (2S,3S)-tartrate] and [(R)-2-methylpiperazinium (2S,3S)-tartrate]. researchgate.net Due to differences in their crystal packing and intermolecular interactions, these salts exhibit different solubilities. researchgate.net

One study detailed the structural differences between the 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid. researchgate.net The less soluble salt, (S)-2-methylpiperazinium (2S,3S)-tartrate dihydrate, features a more efficiently packed crystal lattice, which facilitates its crystallization and separation from the more soluble (R)-diastereomer. researchgate.net Another investigation focused on the 1:2 salts, where (R)-2-methylpiperazinediium bis[hydrogen (2S,3S)-tartrate] monohydrate was found to have the (R)-2-methylpiperazinediium ions in a stable equatorial conformation, while the corresponding (S)-diastereomer showed the ions in a less stable axial position. rsc.org This conformational difference influences the stability and solubility of the crystal structures. rsc.org

A patented stepwise process describes reacting racemic 2-methylpiperazine with D- or L-tartaric acid. rsc.org The initial salt formation allows for the separation of one diastereomer. The mother liquor, now enriched with the other enantiomer, can then be treated again to isolate the second diastereomer, enabling the simultaneous production of both S-(+)- and R-(-)-2-methylpiperazine. rsc.org The selection of the resolving agent, solvent system, and temperature are critical parameters that are often optimized through systematic screening to maximize the resolution efficiency. researchgate.net

Table 1: Examples of Diastereomeric Salt Resolution for 2-Methylpiperazine

Racemate Chiral Resolving Agent Resulting Diastereomers Separation Principle Reference
(±)-2-Methylpiperazine (2S,3S)-Tartaric Acid (S)-2-Methylpiperazinium (2S,3S)-tartrate and (R)-2-Methylpiperazinium (2S,3S)-tartrate Fractional Crystallization based on differential solubility researchgate.net
(±)-2-Methylpiperazine D-Tartaric Acid (S)-2-Methylpiperazine-D-tartrate and (R)-2-Methylpiperazine-D-tartrate Stepwise salt formation and crystallization rsc.org
(±)-2-Methylpiperazine L-Tartaric Acid (S)-2-Methylpiperazine-L-tartrate and (R)-2-Methylpiperazine-L-tartrate Stepwise salt formation and crystallization rsc.org

An alternative to diastereomeric salt formation is optical resolution through the formation of specific host-guest complexes. google.com This method relies on a chiral host compound that selectively forms a crystalline complex with one of the enantiomers from the racemic mixture.

An efficient resolution of 2-methylpiperazine has been achieved using optically active host compounds like (R)-(−)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol. google.com In this process, the host compound co-crystallizes preferentially with one enantiomer. X-ray crystallography of the resulting complex formed between (S)-(+)-2-methylpiperazine and (R)-(−)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol revealed a 1:2 stoichiometry. google.com The specific intermolecular interactions, such as hydrogen bonding, between the host and one of the enantiomers drive the selective complexation and subsequent crystallization, allowing for the effective separation of the enantiomers. google.comiitm.ac.in

Asymmetric Synthesis from Chiral Pool Precursors

Asymmetric synthesis, which creates the desired chiral molecule directly from achiral or other chiral starting materials, is often a more efficient approach than resolution as it avoids the loss of 50% of the material. nih.gov The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids, which can be used as starting materials.

Optically pure amino acids are excellent starting materials for synthesizing chiral piperazines. Their inherent chirality can be transferred through a series of chemical transformations to the final product.

One synthetic route begins with N-t-Boc-L-alanine. google.com The amino acid is first converted to its corresponding dibenzylamide, which then undergoes partial deprotection and reduction to yield a chiral 1,2-diamine with high enantiomeric excess (>98% ee). google.com This diamine serves as a key intermediate that can be further elaborated and cyclized to form the 2-methylpiperazine ring. Another approach starts with an optically pure amino acid, such as alanine, which is converted to its methyl or ethyl ester hydrochloride. This intermediate then undergoes a series of reactions, including reaction with a halogenated acid halide and subsequent cyclization with an amine like benzylamine, to build the piperazine (B1678402) core. The resulting diketopiperazine can be reduced to afford the final chiral 2-substituted piperazine. A similar strategy has been employed starting from (R)-(−)-phenylglycinol to produce (R)-(+)-2-methylpiperazine. google.com

A sophisticated strategy for constructing chiral piperazines involves the use of chiral aziridines derived from natural amino acids. google.com Aziridines are three-membered nitrogen-containing rings that are highly reactive due to ring strain, making them valuable synthetic intermediates.

In this approach, a chiral aziridine (B145994), such as one derived from an α-amino acid, undergoes a regioselective ring-opening reaction with a suitable nucleophile. For example, an N-tosyl chiral aziridine derived from an amino acid can be reacted with an amino acid ester hydrochloride, like S-phenylalanine methyl ester hydrochloride. This ring-opening step forms a linear diamine derivative. Subsequent chemical modifications, including protection and reduction steps, are followed by an intramolecular cyclization to form the piperazine ring. The regioselectivity of the aziridine ring-opening—that is, which of the two carbon-nitrogen bonds is broken—is crucial for controlling the final structure and can be influenced by the choice of substituents, nucleophiles, and reaction conditions. This methodology provides a powerful and flexible route to enantiopure cis-2,5-disubstituted piperazines. google.com

De Novo Stereoselective Construction of the Piperazine Ring

The de novo synthesis of the piperazine ring allows for the direct installation of desired substituents with high stereochemical control, circumventing the need for resolution of a racemic mixture. Several powerful strategies have emerged to achieve this, including intramolecular cyclizations and stereoselective alkylations.

Intramolecular Mitsunobu Cyclization for Stereochemical Control

A notable strategy for the synthesis of optically active 2-methylpiperazine involves an intramolecular Mitsunobu reaction. rsc.org This method provides excellent stereochemical control by forming one of the C-N bonds of the piperazine ring through a cyclization reaction that proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group.

The synthesis of (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate has been successfully achieved using this Mitsunobu cyclization strategy. rsc.org The reaction typically involves a suitably protected amino alcohol precursor, where the cyclization is induced by the Mitsunobu reagents, such as diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). rsc.org The stereocenter is established from a chiral starting material, and the cyclization proceeds with high fidelity.

Key Features of Intramolecular Mitsunobu Cyclization:

FeatureDescription
Stereocontrol Proceeds with inversion of configuration at the alcohol center.
Precursors Requires chiral amino alcohol precursors with appropriate protecting groups.
Reagents Commonly utilizes diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).
Application Demonstrated in the synthesis of both (R)- and (S)-2-methylpiperazine derivatives. rsc.org
Stereoselective Alkylation of Piperazine Intermediates

Stereoselective alkylation of a pre-formed piperazine or piperazinone ring system is another powerful approach to introduce the methyl group at the C2 position with high diastereoselectivity. This method often employs a chiral auxiliary to direct the incoming electrophile to a specific face of the molecule.

For instance, the diastereoselective methylation of a protected 2-oxopiperazine intermediate has been reported to furnish the precursor for (R)-(+)-2-methylpiperazine in high diastereomeric excess (>90% de). organic-chemistry.org This approach leverages a chiral auxiliary derived from (R)-(−)-phenylglycinol to control the stereochemistry of the methylation step. organic-chemistry.org Subsequent chemical transformations, including reduction of the oxo group, yield the desired enantiomerically pure 2-methylpiperazine. organic-chemistry.org

A diastereoselective triflate alkylation has also been employed in the synthesis of the dimethyl enantiomers, (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine, showcasing the utility of this strategy in controlling the stereochemistry of alkylation on the piperazine scaffold. rsc.org

Palladium-Catalyzed Decarboxylative Allylic Alkylation for Chiral Quaternary Center Formation

Palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a potent method for the enantioselective formation of all-carbon quaternary stereocenters. While direct application of this methodology for the synthesis of (2S)-2-methylpiperazine is not extensively documented in the literature, its successful use in the synthesis of related nitrogen-containing heterocycles, such as gem-disubstituted diazepanones, highlights its potential. nih.govcaltech.edu

The reaction typically involves the palladium-catalyzed reaction of an allyl enol carbonate or a similar substrate, which undergoes decarboxylation to form a nucleophilic enolate that then participates in an asymmetric allylic alkylation. nih.gov This methodology has been applied to the construction of α,α-disubstituted piperazin-2-ones, demonstrating its applicability to the piperazine core structure. thieme-connect.com The formation of a chiral quaternary center at the α-position to a nitrogen atom within a heterocyclic framework is a key feature of this reaction.

Potential Application to 2-Methylpiperazine Synthesis:

While not yet reported for 2-methylpiperazine, a hypothetical application of DAAA could involve a suitably substituted piperazinone precursor. The challenge would lie in the creation of a tertiary, rather than quaternary, stereocenter. However, the principles of palladium-catalyzed asymmetric allylic alkylation offer a promising avenue for future research in the stereoselective synthesis of C-substituted piperazines.

Asymmetric Organocatalytic Methods in Piperazine Synthesis

Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, providing a powerful tool for the enantioselective construction of chiral molecules. While the direct application of organocatalysis to the synthesis of (2S)-2-methylpiperazine is not yet a widely established method, the principles have been successfully applied to the synthesis of other substituted piperidines and related alkaloids. nih.govnih.gov

Organocatalytic approaches often utilize small chiral organic molecules, such as proline and its derivatives, to catalyze stereoselective transformations. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, guiding the reaction pathway to favor the formation of one enantiomer over the other. A biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been reported with high enantiomeric excess, demonstrating the potential of this strategy for the synthesis of related heterocyclic structures like 2-methylpiperazine. nih.gov

The development of organocatalytic methods for the direct and enantioselective synthesis of (2S)-2-methylpiperazine remains an active area of research, with the potential to offer more environmentally friendly and cost-effective synthetic routes.

Regiochemical Control and Specificity in Synthetic Pathways

Achieving high regiochemical control is a critical aspect of synthesizing 2-methylpiperazine, ensuring the desired substitution pattern and avoiding the formation of unwanted isomers. The synthetic methodologies employed are designed to direct reactions to specific positions on the piperazine ring or its precursors.

In de novo syntheses, the regiochemistry is inherently controlled by the structure of the starting materials and the reaction sequence. For example, in the intramolecular Mitsunobu cyclization, the positions of the nucleophilic nitrogen and the electrophilic carbon are predetermined in the acyclic precursor, leading to the formation of the piperazine ring with the methyl group at the C2 position without the possibility of other isomers forming.

Similarly, in stereoselective alkylation approaches, the use of protecting groups is crucial for directing the alkylation to the desired nitrogen or carbon atom. For instance, in the synthesis of (R)-(+)-2-methylpiperazine via a 2-oxopiperazine intermediate, one of the nitrogen atoms is part of an amide, thus deactivating it towards alkylation and ensuring that the methylation occurs at the desired carbon atom. organic-chemistry.org

The introduction of substituents onto the piperazine ring can also be controlled through the choice of catalyst and reaction conditions. For example, in palladium-catalyzed amination reactions to form N-arylpiperazines, the regioselectivity can be influenced by the nature of the palladium catalyst and the electronic properties of the aryl halide. researchgate.net

Feasibility and Optimization of Industrial-Scale Preparation of Optically Active 2-Methylpiperazine

The industrial production of enantiomerically pure (2S)-2-methylpiperazine is driven by its use as a key intermediate in the pharmaceutical industry. While advanced stereoselective syntheses are academically significant, industrial-scale production often relies on a combination of efficient synthesis of the racemic compound followed by optical resolution.

Several patents describe methods for the industrial production of optically active 2-methylpiperazine. nih.govthieme-connect.comnih.gov A common approach involves the resolution of racemic 2-methylpiperazine using a chiral resolving agent, such as tartaric acid. nih.govnih.gov This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. The desired enantiomer is then liberated from the salt.

Key Aspects of Industrial Production:

AspectDescription
Starting Material Racemic 2-methylpiperazine is often synthesized through cost-effective methods, such as the cyclo-condensation of ethylene (B1197577) diamine and propylene (B89431) glycol. iitm.ac.in
Resolution Method Classical resolution with chiral acids like tartaric acid is a well-established industrial practice. nih.govnih.gov
Optimization Optimization of crystallization conditions, including solvent choice, temperature, and aging time, is crucial for achieving high yield and optical purity on a large scale. thieme-connect.com
Alternative Methods While resolution is common, the development of scalable and cost-effective asymmetric syntheses is an ongoing goal to improve overall efficiency and reduce waste. rsc.org
Purification Final purification of the optically active product is often achieved through crystallization to meet the high-purity standards required for pharmaceutical applications. thieme-connect.com

The economic feasibility of any industrial process for producing optically active 2-methylpiperazine depends on a balance between the cost of starting materials, the efficiency of the synthetic or resolution steps, and the required purity of the final product.

Applications of 2s 2 Methylpiperazine Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Construction of Stereodefined Heterocyclic Systems

The rigid, chiral framework of (2S)-2-methylpiperazine makes it an ideal starting material for synthesizing a variety of heterocyclic compounds with controlled stereochemistry.

Synthesis of Chiral Quinolone Enantiomers for Medicinal Chemistry Research

Quinolones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. nih.govgoogle.comnih.gov The stereochemistry of substituents on the quinolone core can dramatically influence their pharmacological profile.

(2S)-2-Methylpiperazine hydrochloride serves as a critical synthon for introducing a stereocenter at the C-7 position of the quinolone scaffold. Research has demonstrated the synthesis of a series of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives. These syntheses typically start from the enantiomerically pure (R)- or (S)-tert-butyl 2-methylpiperazine-1-carboxylate, which is then coupled to the quinolone core. While studies have shown that in some cases there is no significant difference in the in vitro antibacterial activities between the resulting R and S enantiomers, notable differences (ranging from 2- to 64-fold) were observed in approximately 52% of cases, highlighting the importance of stereochemistry. The use of this chiral building block is also noted in the context of impurities in quinolone antibiotics, such as lomefloxacin, where 1-ethyl-6,8-difluoro-7-(2-methylpiperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a known impurity derived from 2-methylpiperazine (B152721).

Incorporation into Pyrido-benzoxazine Derivatives

While pyrido-benzoxazine derivatives are a known class of heterocyclic compounds with applications in medicinal chemistry, detailed examples specifically documenting the incorporation of this compound into these frameworks were not prominent in the surveyed literature. nih.gov The synthesis of various benzoxazine-related structures often involves Mannich condensation reactions, but specific use of this chiral piperazine (B1678402) was not explicitly detailed. researchgate.net

Formation of Substituted Piperazine and Piperidine (B6355638) Frameworks

Chiral substituted piperazines are crucial intermediates in drug synthesis. This compound is a versatile starting point for creating a diverse range of substituted piperazine derivatives. The amine groups in the piperazine ring readily undergo reactions such as alkylation and acylation, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. google.com

Synthetic strategies often involve the use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, to control reactivity during the construction of these frameworks. The development of enantiopure methylated piperazines and other substituted derivatives is an active area of research. The piperazine moiety itself is a common feature in many FDA-approved drugs, valued for its ability to influence physicochemical properties like basicity and lipophilicity, and to act as a scaffold to correctly orient other parts of a molecule for interaction with biological targets.

Table 1: Synthetic Reactions for Piperazine Framework Modification

Reaction Type Reagents/Conditions Outcome Reference(s)
Alkylation Alkyl halides Introduction of additional alkyl groups on the nitrogen atoms. google.com
Acylation Acyl halides, Carboxylic acids with coupling agents Formation of amides, allowing for diverse functionalization. google.com
N-Oxidation Hydrogen peroxide Formation of N-oxides. google.com
Debenzylation Hydrogenation (e.g., Pd/C) Removal of a benzyl (B1604629) protecting group to yield the free piperazine for further reaction. google.com

Preparation of Diketopiperazines and Related Peptidomimetics

Diketopiperazines (DKPs) are cyclic dipeptides that serve as important scaffolds in medicinal chemistry and are often used to create peptidomimetics—molecules that mimic the structure and function of peptides. The synthesis of substituted DKPs allows for the creation of conformationally constrained structures that can mimic specific peptide secondary structures like β-turns.

(2S)-2-Methylpiperazine can be a component in the synthesis of chiral DKPs. For example, research describes the parallel synthesis of 1,6-disubstituted 2,3-diketopiperazines from resin-bound starting materials. Furthermore, novel chemical platforms using branched piperazine-2,5-dione (a DKP) derivatives have been developed to create biologically active peptidomimetics. These scaffolds, which can be derived from the cyclization of amino acids, provide a rigid framework to which peptide sequences can be attached, leading to molecules with specific, predictable conformations.

Role in the Development of Chiral Pharmaceutical Intermediates and Scaffolds

The primary value of this compound in the pharmaceutical industry lies in its role as a chiral intermediate. researchgate.net The synthesis of enantiomerically pure drugs often relies on the availability of such chiral building blocks to ensure the final product has the desired therapeutic effect and avoids potential issues associated with the wrong enantiomer.

Intermediate in the Research and Development of Antipsychotic Agents

The 2-methylpiperazine moiety is a structural component in the development of novel antipsychotic agents. The synthesis of Lurasidone, an atypical antipsychotic used for treating schizophrenia, involves intermediates that contain a piperazine ring system. chemicalbook.com The specific stereochemistry of these building blocks is often crucial for the final drug's efficacy and receptor binding profile.

Furthermore, computational studies have identified piperazine-containing compounds as having potential for activity on central nervous system (CNS) targets. Shape-based virtual screening of a compound library containing 1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine (BM212) revealed that a significant number of the top-scoring hits were CNS drugs, including antidepressants and antipsychotics. nih.gov This highlights the relevance of the methylpiperazine scaffold in designing new chemical entities for psychiatric disorders.

Application in Protease Inhibitor Synthesis Research

Piperazine derivatives are recognized as important scaffolds in the design of protease inhibitors. Research into a new generation of matrix metalloproteinase (MMP) inhibitors has utilized a piperazinecarboxylic acid framework. nih.gov The design of these inhibitors involves incorporating specific chemical groups onto the piperazine ring to interact with the enzyme's active site, such as the S1' pocket. nih.gov While this specific research used a racemic starting material, the principle demonstrates the utility of the piperazine core in creating potent protease inhibitors.

Additionally, 2-Methylpiperazine has been employed as a reagent in the synthesis of diaminoquinazolines, which were evaluated as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway, a key target in certain cancers. chemicalbook.com This application showcases the versatility of the 2-methylpiperazine building block in creating molecules that can disrupt complex protein-protein interactions, a field related to enzyme inhibition.

Contribution to Anti-HIV Agent Research, specifically CCR5 Antagonists

One of the most significant applications of (2S)-2-Methylpiperazine is in the development of anti-HIV agents, particularly C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor that HIV-1 uses to enter host cells, making it a prime target for entry inhibitors. nih.gov

Systematic structure-activity relationship (SAR) studies have demonstrated that the (2S)-methylpiperazine unit is a crucial pharmacophore for high-affinity binding to the CCR5 receptor. nih.gov Early optimization of piperidino-piperazine lead compounds showed that the presence and specific (S)-stereochemistry of the methyl group on the piperazine ring were essential for potent CCR5 affinity and antiviral activity. nih.gov This discovery led to the development of several potent antagonists. For instance, the optimization of lead structures resulted in compounds with significant activity in both CCR5-RANTES binding assays and antiviral assays.

Further research efforts focusing on this key structural element led to the design and synthesis of three new series of 2-methylpiperazine derivatives using a fragment-assembly strategy. Several of these novel compounds exhibited potent anti-HIV-1 activity at the nanomolar level with no associated cytotoxicity at concentrations up to 10μM.

CompoundAntiviral Activity (IC50, nM)Cytotoxicity (CC50, µM)
13 7.9>10
16 10.2>10
33 8.5>10
36 1.8>10
This table presents data for selected novel 2-methylpiperazine derivatives evaluated for anti-HIV activity. nih.gov

Design and Synthesis of Novel Chemical Entities for Drug Discovery

The unique, constrained, and chiral nature of (2S)-2-Methylpiperazine makes it a valuable starting point for creating novel chemical entities in drug discovery. Its structure offers multiple points for diversification, allowing chemists to explore new chemical space.

A fragment-assembly strategy has been successfully used to design and synthesize new 2-methylpiperazine derivatives with potent biological activity. nih.gov This approach involves combining the (2S)-2-methylpiperazine core with various other chemical fragments to generate a library of new compounds. This method proved effective in identifying potent CCR5 antagonists for anti-HIV research. nih.gov The piperazine scaffold is also a key component in the synthesis of Lomefloxacin, a fluoroquinolone antibiotic, where 2-methylpiperazine is a known impurity and synthetic precursor. google.com The development of efficient synthetic routes, including photocatalytic methods, continues to make piperazine derivatives readily accessible for various research applications. iitm.ac.in

Stereochemical Control in Asymmetric Transformation Reactions

The synthesis of enantiomerically pure carbon-substituted piperazines like (2S)-2-Methylpiperazine is a key goal in medicinal chemistry. rsc.org Asymmetric synthesis, which controls the formation of stereoisomers, is essential for producing these compounds. Methodologies for preparing chiral 2-methylpiperazine include the resolution of racemic mixtures using chiral reagents and, more directly, asymmetric synthesis from chiral starting materials or through catalytic processes. researchgate.net One common method involves the optical resolution of racemic 2-methylpiperazine by forming diastereomeric salts with a chiral acid, such as tartaric acid, allowing for the separation of the enantiomers. google.com

More advanced strategies focus on building the chiral center during the synthesis. This can involve using a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a reaction before being removed. rsc.org

Influence of (2S)-Methyl Stereochemistry on Reaction Diastereoselectivity and Enantioselectivity

The stereocenter at the C2 position of the piperazine ring significantly influences the stereochemical outcome of subsequent reactions. This control is fundamental to building complex molecules with multiple defined chiral centers.

An example of this is seen in the asymmetric synthesis of (R)-(+)-2-methylpiperazine (the enantiomer of the subject compound) starting from R-(−)-phenylglycinol as a chiral auxiliary. rsc.org In this multi-step process, a key step involves the diastereoselective methylation of an intermediate 2-oxopiperazine, which proceeds with greater than 90% diastereomeric excess (de). rsc.org This high level of selectivity demonstrates how a pre-existing chiral center can effectively control the formation of a new one.

Similarly, methods have been developed for the diastereoselective synthesis of 2,5-disubstituted piperazines, where the reaction pathway can be directed to favor either cis or trans products with high selectivity. rsc.org Visible light-mediated epimerization techniques have also been developed to convert less stable piperazine diastereomers into their more stable counterparts with good diastereoselectivity, further highlighting the importance of stereochemical control. nih.gov

Reaction TypeKey FeatureStereochemical Outcome
Asymmetric Methylation Use of chiral auxiliary>90% de
Piperazine Epimerization Visible light photocatalysisHigh diastereoselectivity
Iminium Cycloaddition Iridium catalysisFormation of a single diastereoisomer
This table summarizes reactions where the stereochemistry of piperazine derivatives is controlled. rsc.orgnih.govnih.gov

Use in Asymmetric Induction Strategies

Asymmetric induction is the process by which a chiral element in a reaction system favors the formation of one enantiomer or diastereomer over another. While (2S)-2-Methylpiperazine is often the target of such strategies, the principles used to create it are central to the field. researchgate.netnih.gov

The synthesis of enantiopure 2,6-methylated piperazines has been achieved using two primary key bond-forming strategies: a diastereoselective triflate alkylation and an intramolecular Mitsunobu reaction. researchgate.net These methods allow for the precise setting of the required stereochemistry. The use of chiral auxiliaries, such as those derived from the inexpensive "chiral pool" of natural compounds like amino acids, is a cornerstone of these strategies. researchgate.net For example, the synthesis of (R)-(+)-2-methylpiperazine from R-(−)-phenylglycinol relies on the auxiliary to guide the stereoselective formation of the piperazine ring system. rsc.org Once the chiral piperazine is formed, its own stereocenter can influence subsequent modifications, ensuring the desired stereochemistry of the final, often biologically active, molecule. rsc.org

Derivatization and Selective Functionalization Strategies for 2s 2 Methylpiperazine Hydrochloride

Selective N-Protection Methodologies

The presence of two secondary amine functionalities in (2S)-2-methylpiperazine necessitates the use of protecting groups to achieve regioselective derivatization. The differential reactivity of the two nitrogen atoms—one more sterically hindered due to the adjacent methyl group—can be exploited for selective protection.

Tert-Butoxycarbonyl (Boc) Protection of Secondary Amine Functionalities and its Impact on Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the less sterically hindered secondary amine of (2S)-2-methylpiperazine. The introduction of the Boc group is typically achieved by treating (S)-2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.com This selective protection is crucial as it masks one of the nucleophilic nitrogen atoms, thereby allowing for subsequent chemical transformations to occur exclusively at the unprotected nitrogen. chemicalbook.com

The mono-Boc protected (2S)-2-methylpiperazine is a stable, versatile intermediate that can be readily purified and subjected to a variety of coupling and substitution reactions. The lipophilicity of the Boc group also enhances the solubility of the piperazine (B1678402) derivative in organic solvents, facilitating its use in a broader range of reaction conditions.

Table 1: Physical and Chemical Properties of Boc-protected (2S)-2-Methylpiperazine

PropertyValueReference
Molecular FormulaC₁₀H₂₀N₂O₂ sigmaaldrich.comnih.gov
Molecular Weight200.28 g/mol sigmaaldrich.comnih.gov
FormSolid sigmaaldrich.com
InChI KeyDATRVIMZZZVHMP-QMMMGPOBSA-N sigmaaldrich.com

Fluorenylmethyloxycarbonyl (Fmoc) Protection for Solid-Phase Synthetic Applications

The fluorenylmethyloxycarbonyl (Fmoc) group is another essential amine protecting group, particularly valued in solid-phase peptide synthesis (SPPS). organic-chemistry.orgnih.govresearchgate.net The use of (S)-1-N-Fmoc-2-methylpiperazine allows for the incorporation of the 2-methylpiperazine (B152721) moiety into peptide chains. mdpi.com The Fmoc group is stable under the acidic conditions often used to cleave other protecting groups like Boc, but it is readily removed by treatment with a secondary amine, such as piperidine (B6355638) or piperazine, in a process known as deprotection. organic-chemistry.orgsigmaaldrich.com This orthogonality is fundamental to the stepwise elongation of peptide chains on a solid support. sigmaaldrich.comorganic-chemistry.org

The application of Fmoc-protected (2S)-2-methylpiperazine in SPPS enables the synthesis of peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.

Other Protecting Group Manipulations and their Strategic Utility

The strategic use of various protecting groups with different chemical labilities, known as an orthogonal protection strategy, is a cornerstone of modern organic synthesis. chemicalbook.comgoogle.combeilstein-journals.orgnih.gov This approach allows for the selective deprotection and functionalization of multiple reactive sites within a molecule in a controlled sequence. For the derivatization of (2S)-2-methylpiperazine, beyond Boc and Fmoc, other protecting groups can be employed to achieve specific synthetic goals.

Examples of other protecting groups and their cleavage conditions include:

Trityl (Trt) and Methoxytrityl (Mmt): These are highly acid-labile groups and can be selectively removed under mild acidic conditions that leave Boc groups intact. google.com

Alloc (Allyloxycarbonyl): This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using a palladium catalyst. google.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is labile to hydrazine, providing another layer of orthogonality. google.com

Introduction of Diverse Chemical Moieties and Pharmacophores

Once one of the nitrogen atoms of (2S)-2-methylpiperazine is selectively protected, the remaining free amine serves as a handle for the introduction of a wide array of chemical functionalities. This derivatization is central to the exploration of structure-activity relationships in drug discovery.

Amidation and Coupling Reactions (e.g., EDCI/HOBt-mediated amidation)

The formation of an amide bond is one of the most common transformations in the synthesis of pharmaceutical agents. The free secondary amine of mono-protected (2S)-2-methylpiperazine can be readily acylated to form amide derivatives. A standard and efficient method for this transformation is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). organic-chemistry.orgnih.govnih.gov

In this process, the carboxylic acid is activated by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with HOBt to generate an active ester, which subsequently undergoes nucleophilic attack by the piperazine nitrogen to form the desired amide with high efficiency and minimal side reactions. nih.gov This methodology is exemplified in the synthesis of various biologically active piperazinyl amides.

Table 2: Examples of EDCI/HOBt-mediated Amidation with Mono-Boc-(2S)-2-methylpiperazine

Carboxylic AcidProductReagents and ConditionsReference
Substituted Benzoic AcidN-Aroyl-4-Boc-(2S)-2-methylpiperazineEDCI, HOBt, DIPEA, DMF organic-chemistry.orgnih.gov
Heterocyclic Carboxylic AcidN-Heteroaroyl-4-Boc-(2S)-2-methylpiperazineEDCI, HOBt, Base, Solvent organic-chemistry.orgnih.gov
Aliphatic Carboxylic AcidN-Acyl-4-Boc-(2S)-2-methylpiperazineEDCI, HOBt, Base, Solvent organic-chemistry.orgnih.gov

Alkylation and Arylation Reactions on Piperazine Nitrogen Atoms

The nucleophilic nitrogen of mono-protected (2S)-2-methylpiperazine can also undergo alkylation and arylation reactions to introduce further diversity.

Alkylation can be achieved through several methods. Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net A more controlled and widely used method is reductive amination. nih.govresearchgate.net This involves the reaction of the mono-Boc-protected piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. nih.gov

Arylation of the piperazine nitrogen is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.org This powerful reaction allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide or triflate, catalyzed by a palladium complex. organic-chemistry.org Copper-catalyzed N-arylation has also been developed as a cost-effective alternative. nih.gov These reactions are instrumental in the synthesis of a vast number of biologically active compounds containing the N-arylpiperazine motif.

Table 3: Examples of Alkylation and Arylation of Mono-Boc-(2S)-2-methylpiperazine

Reaction TypeElectrophileCatalyst/ReagentsProductReference
Reductive AminationAldehyde/KetoneNaBH(OAc)₃1-Alkyl-4-Boc-(2S)-2-methylpiperazine nih.govresearchgate.net
Buchwald-Hartwig AminationAryl Halide/TriflatePalladium Catalyst, Ligand, Base1-Aryl-4-Boc-(2S)-2-methylpiperazine organic-chemistry.orgorganic-chemistry.org
Copper-Catalyzed ArylationAryl HalideCuI, Ligand, Base1-Aryl-4-Boc-(2S)-2-methylpiperazine nih.gov
Nucleophilic Aromatic SubstitutionActivated Aryl HalideBase1-Aryl-4-Boc-(2S)-2-methylpiperazine

Mannich Reaction Applications involving Substituted Piperazines

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an active hydrogen compound. nih.gov In this reaction, an amine, an aldehyde (often formaldehyde), and a compound with an acidic proton react to form a "Mannich base." Substituted piperazines are frequently used as the amine component in these reactions to synthesize compounds with a wide range of biological activities. nih.govnih.gov

When a non-symmetrical piperazine like 2-methylpiperazine is used, the two nitrogen atoms offer different reactivity profiles, potentially leading to a mixture of products unless the reaction is carefully controlled. However, in many applications involving unsubstituted or symmetrically substituted piperazines like N-methylpiperazine, the reaction proceeds to give bis-Mannich bases where both nitrogen atoms are functionalized. researchgate.net For instance, the reaction of acetovanillone (B370764) with piperazine and formaldehyde (B43269) results in a bis-Mannich base, which can then undergo further condensation. nih.gov

Research into the synthesis of phenolic Mannich bases has utilized various substituted piperazines to explore their bioactivities. nih.gov In one study, a chalcone (B49325) derivative was reacted with paraformaldehyde and various N-substituted piperazines, such as N-methylpiperazine and N-phenylpiperazine, to produce a series of new Mannich bases. nih.gov Another study explored the synthesis of (pyridine-2-yl)benzamide Mannich bases using N-methyl piperazine, which showed promising anti-inflammatory activity. researchgate.net

Ketonic Mannich bases derived from cis,trans-2,5-dimethylpiperazine have also been synthesized. researchgate.net Although direct aminomethylation can result in low yields, an amine exchange reaction with a pre-formed Mannich base, such as 3-dimethylamino-1-(4-methoxyphenyl)-1-propanone, can significantly improve the yield of the desired piperazine-containing product. researchgate.net This approach highlights a strategy to overcome challenges in the direct application of less reactive substituted piperazines in the Mannich reaction.

AmineSubstrateAldehydeResulting Mannich Base Application
N-methylpiperazineVanillin-derived chalconeParaformaldehydeSynthesis of compounds with potential cytotoxic and carbonic anhydrase inhibitory effects. nih.gov
N-phenylpiperazineVanillin-derived chalconeParaformaldehydeSynthesis of compounds with potential cytotoxic and carbonic annhydrase inhibitory effects. nih.gov
cis,trans-2,5-Dimethylpiperazine4-MethoxyacetophenoneParaformaldehydeSynthesis of ketonic bis-Mannich bases. researchgate.net
N-methyl piperazine2-hydroxy-N-(pyridine-2-yl) benzamideFormaldehydeSynthesis of derivatives with anti-inflammatory activity. researchgate.net

Regiochemical Specificity in Multi-functionalization of Piperazine Rings

The presence of two nitrogen atoms in the piperazine ring presents a significant challenge and opportunity for regiochemical control during functionalization. nih.gov In an asymmetrically substituted piperazine such as (2S)-2-Methylpiperazine, the two secondary amines are chemically distinct: the N1 nitrogen is adjacent to the methyl-substituted chiral center, making it more sterically hindered, while the N4 nitrogen is less hindered. This inherent difference allows for selective functionalization.

Achieving regiochemical specificity is crucial for synthesizing complex molecules and is often accomplished through the use of orthogonal protecting groups. rsc.org A common strategy involves protecting one nitrogen atom while the other is functionalized. For example, the N1 nitrogen of (2S)-2-methylpiperazine can be selectively protected with a bulky protecting group like tert-butoxycarbonyl (Boc), directing subsequent alkylation or acylation to the less hindered N4 position. Following the reaction at N4, the Boc group can be removed under acidic conditions, allowing for a different functional group to be introduced at N1. This approach provides a reliable method for synthesizing N1, N4-disubstituted piperazines with distinct substituents at each nitrogen.

Direct C-H functionalization of the piperazine ring is another advanced strategy, though it faces challenges due to the electronic effects of the two nitrogen atoms. nih.gov However, methods using photoredox catalysis have shown success in the α-arylation and α-vinylation of N-Boc protected piperazine. nih.gov These reactions typically occur at the carbon atom adjacent to the protected nitrogen.

The synthesis of cis-2,6-disubstituted N-aryl piperazines has been achieved with high diastereoselectivity via palladium-catalyzed carboamination reactions. thieme-connect.com This method demonstrates how catalytic systems can control the stereochemistry and regiochemistry of the functionalization of the piperazine core. The choice of catalyst and protecting groups on the nitrogen atoms is critical for controlling the site of reaction, whether it be at the C2, C3, or C4 positions of the piperidine ring, a principle that is also applicable to the more complex piperazine system. nih.gov The development of such selective methods is essential for expanding the structural diversity of piperazine-based compounds for various applications. nih.gov

StrategyDescriptionKey Feature
Orthogonal Protection One nitrogen is protected (e.g., with a Boc group) to direct functionalization to the other nitrogen. The protecting group is later removed for subsequent reactions at the first nitrogen. rsc.orgAllows for the synthesis of N1, N4-disubstituted piperazines with different groups on each nitrogen.
Steric Hindrance Control Exploits the inherent steric difference between the N1 (more hindered) and N4 (less hindered) positions in 2-substituted piperazines to direct reagents to the more accessible N4 site.A straightforward method for initial selective functionalization without the need for a protecting group, though it may be less selective for highly reactive reagents.
Catalyst-Controlled C-H Functionalization Utilizes transition metal catalysts (e.g., rhodium, palladium, iridium) to direct the insertion of functional groups at specific C-H bonds of the piperazine ring. thieme-connect.comnih.govEnables direct functionalization of the carbon skeleton of the piperazine ring, offering access to derivatives not available through N-functionalization alone.
Directed Lithiation A directing group on one of the nitrogens can facilitate the removal of a proton from an adjacent carbon, creating a lithiated intermediate that can react with various electrophiles.Provides a pathway for C2-functionalization with high regioselectivity.

Role in Ligand Design and Coordination Chemistry Research

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and a primary strategy for achieving this is through asymmetric catalysis, which relies on catalysts modified with chiral ligands. nih.gov (2S)-2-Methylpiperazine, as a readily available chiral molecule, is an exemplary starting material for the creation of such ligands. researchgate.netcymitquimica.com The development of new chiral catalysts is often driven by the design of novel ligands, with the goal of modifying the reactivity and selectivity of a metal center to favor the formation of one enantiomer over the other. nih.govresearchgate.net

Researchers have successfully incorporated the (2S)-2-methylpiperazine scaffold into more complex ligand frameworks. For instance, it can be used to construct nonsymmetrical modular P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor. nih.gov This combination of electronically distinct donor atoms can lead to unique catalytic properties that often outperform traditional C2-symmetric ligands. nih.govresearchgate.net The fixed stereocenter of the (2S)-2-methylpiperazine unit imparts chirality to the resulting metal complex, creating a specific three-dimensional environment that can influence the stereochemical outcome of a catalyzed reaction, such as asymmetric hydrogenation or allylic substitution. dicp.ac.cnrsc.orgresearchgate.net The synthesis of chiral piperazin-2-ones, for example, has been achieved through palladium-catalyzed asymmetric hydrogenation, demonstrating the utility of chiral piperazine-related structures in creating valuable motifs for medicinal chemistry. dicp.ac.cnrsc.org

Formation of Metal Complexes with Piperazine-Based Ligands

The piperazine (B1678402) ring is a "privileged structure" in chemistry due to its unique structural and electronic properties. biointerfaceresearch.comnih.gov Containing two nitrogen donor atoms in a six-membered ring, it is an excellent building block for ligands designed to form stable complexes with a wide array of transition metals. biointerfaceresearch.comnih.govnih.gov The secondary amine nitrogens can be substituted symmetrically or asymmetrically with other coordinating groups, allowing for the creation of multidentate ligands that can bind strongly to metal ions. biointerfaceresearch.com

The formation of these complexes typically involves the reaction of a piperazine-based ligand with a suitable metal salt in an appropriate solvent. tsijournals.com The resulting metal complexes have found applications in diverse areas, including catalysis and the development of metal-organic frameworks (MOFs). nih.gov

The synthesis of transition metal complexes with ligands derived from 2-methylpiperazine (B152721) is generally straightforward. A typical method involves reacting the ligand with a metal salt, such as a chloride or nitrate, in a solvent like ethanol (B145695) or methanol (B129727). tsijournals.com The resulting solid complex can then be isolated by filtration and purified by recrystallization. tsijournals.com

A comprehensive suite of analytical techniques is employed to characterize the structure and properties of these newly formed complexes. mdpi.com

FT-IR Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the N-H and C-N bonds of the piperazine ring. biointerfaceresearch.com

UV-Visible Spectroscopy : The formation of a complex is often indicated by changes in the electronic spectrum, including shifts in the ligand's absorption bands and the appearance of new d-d transition bands for the metal ion. biointerfaceresearch.comajbsr.net

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass of the complex and confirm its molecular formula, with fragmentation patterns providing additional structural information. biointerfaceresearch.com

Table 1: Spectroscopic Changes Upon Complexation of Piperazine-Based Ligands

Spectroscopic Technique Observation in Free Ligand Observation in Metal Complex Implication
FT-IR Characteristic N-H and C-N stretching frequencies. Shift in N-H and C-N frequencies. Coordination of nitrogen atoms to the metal center. biointerfaceresearch.com
UV-Vis Absorption bands from n→σ* and π→π* transitions. Shift in ligand bands and appearance of new d-d transition bands. Ligand-to-metal charge transfer and complex formation. biointerfaceresearch.com

| Mass Spec (ESI) | Peak corresponding to the molecular weight of the ligand. | Peak corresponding to the [M+L] species, showing the mass of the complex. | Confirmation of the complex's molecular formula. biointerfaceresearch.com |

Piperazine-based ligands exhibit versatile coordination behavior. The two nitrogen atoms can bind to a single metal ion, acting as a bidentate chelating ligand, or they can bridge two different metal centers to form bimetallic or polymeric structures. biointerfaceresearch.com The piperazine ring itself is conformationally flexible and typically adopts a chair conformation in its free state. However, upon coordination to a metal, it often switches to a higher-energy boat conformation, which allows both nitrogen atoms to bind to the metal center simultaneously. nih.gov

The presence of the methyl group at the C2 position in (2S)-2-methylpiperazine introduces significant steric bulk near the coordination site. researchgate.netcam.ac.uk This steric hindrance plays a critical role in defining the coordination environment around the metal ion. researchgate.net It influences the bond lengths and angles within the complex and can restrict access to the metal center, thereby directing the approach of substrates in a catalytic reaction. cam.ac.uk This steric control is a key principle in the design of chiral ligands for asymmetric catalysis, as the defined steric environment creates a chiral pocket that can differentiate between enantiomeric transition states. cam.ac.ukresearchgate.net Studies on complexes with substituted pyridyl ligands have shown that even small changes in steric bulk can have a large effect on the coordination character and reactivity of the resulting complex. cam.ac.uk

Application in Supramolecular Chemistry and Assembly Research

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures held together by non-covalent interactions, such as hydrogen bonds. Piperazine and its derivatives are excellent building blocks for supramolecular self-assembly because the N-H groups of the piperazine ring are effective hydrogen bond donors. rsc.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2s 2 Methylpiperazine Hydrochloride Derivatives

X-ray Crystallography of Chiral Piperazine (B1678402) Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including its absolute configuration, conformation, and the arrangement of molecules within the crystal lattice.

Single-crystal X-ray diffraction (SXRD) is a powerful technique for the unambiguous determination of molecular structures. For chiral piperazine derivatives, it confirms the stereochemical integrity of the enantiomer. Crystallographic analysis of (2S)-2-methylpiperazine hydrochloride has shown that it crystallizes in the orthorhombic system with the chiral space group P2₁2₁2₁, which preserves the molecule's specific stereochemistry in the crystalline form. smolecule.com

Table 1: Crystallographic Data for a (2S)-2-Methylpiperazine Derivative
ParameterValueReference
Crystal SystemOrthorhombic smolecule.com
Space GroupP2₁2₁2₁ smolecule.com
Unit Cell Dimension (a)7.719(1) Å smolecule.com
Unit Cell Dimension (b)10.8997(16) Å smolecule.com
Unit Cell Dimension (c)Not specified smolecule.com
Predominant ConformationChair nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that contribute to the stability of a crystal structure. researchgate.netnih.gov By mapping properties onto this surface, researchers can identify the specific atoms involved in interactions and their relative strengths. nih.gov For piperazine derivatives, these surfaces reveal the prevalence of strong intermolecular forces, particularly hydrogen bonds involving the nitrogen atoms of the piperazine ring and other hydrogen bond donors or acceptors in the crystal. researchgate.netresearchgate.net

The analysis generates two-dimensional fingerprint plots that summarize the contribution of different types of intermolecular contacts, such as N-H···O and C-H···O interactions. nih.gov This quantitative approach is crucial for understanding how molecules recognize each other and assemble into a stable, ordered crystal lattice, which is a key aspect of crystal engineering. nih.govresearchgate.netnih.gov

The ability of piperazine and its derivatives to form co-crystals is of significant interest, particularly in pharmaceutical sciences. nih.govmdpi.com A co-crystal consists of two or more different molecular components held together in a defined stoichiometric ratio within a crystal lattice. nih.gov Piperazine's hydrogen bonding capabilities make it an excellent co-former. nih.gov

While not a ligand-protein study, the formation of a co-crystal between daidzein (B1669772) and piperazine, for example, illustrates the principle. mdpi.com In this structure, O–H⋯N hydrogen bonds are the primary interactions linking the two components. mdpi.com In the context of drug design, obtaining a co-crystal of a drug candidate (ligand) bound to its target protein is a primary goal of structural biology. The determination of the absolute structure of chiral piperazines, such as S-(+)-2-methylpiperazine, is a critical step that validates the stereochemistry of these important building blocks used in the synthesis of such ligands. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

While X-ray crystallography describes the static state, NMR spectroscopy provides detailed information about the structure and dynamic behavior of molecules in solution. For chiral piperazine derivatives, high-resolution NMR is essential for confirming stereochemistry and analyzing conformational equilibria.

The piperazine ring is not static; it undergoes conformational changes in solution, primarily a chair-to-chair interconversion. nih.govresearchgate.net In N-substituted piperazine derivatives, such as N-benzoylated piperazines, the rotation around the amide bond (N-C=O) is restricted, leading to the existence of different rotational conformers (rotamers). nih.govresearchgate.net

Temperature-dependent ¹H NMR experiments are particularly insightful. At low temperatures, the signals for the piperazine ring protons may appear as separate, distinct peaks due to the slow interconversion between different conformations. nih.gov As the temperature increases, these signals broaden and eventually merge into fewer, averaged signals at a specific "coalescence point." beilstein-journals.org From this coalescence temperature, the activation energy barrier (ΔG‡) for the conformational change can be calculated, providing quantitative data on the molecule's flexibility. nih.govresearchgate.net For some derivatives, two distinct coalescence points can be observed, corresponding to the piperazine ring inversion and the amide bond rotation, respectively. nih.govresearchgate.net Furthermore, specialized NMR techniques, such as the use of chiral probes, can be employed for the enantiodifferentiation of chiral N-heterocycles like piperazine derivatives, allowing for the assignment of absolute configuration in solution. nih.gov

Table 2: Typical NMR Spectroscopic Observations for N-Substituted Piperazine Derivatives
PhenomenonNMR ObservationInformation GainedReference
Amide Bond RotationDoubled signals for piperazine protons at room temperature.Presence of rotational conformers (rotamers). nih.govbeilstein-journals.org
Piperazine Ring InversionFurther signal splitting at low temperatures.Slow chair-to-chair interconversion. nih.govresearchgate.net
CoalescenceBroadening and merging of signals upon heating.Rate of conformational exchange. beilstein-journals.org
Activation Energy (ΔG‡)Calculated from coalescence temperature (Tc).Energy barrier for rotation or inversion (typically 56-80 kJ mol⁻¹). nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Identification

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's chemical formula. scispace.com For (2S)-2-Methylpiperazine, the computed exact mass is 100.100048391 Da, a value that can be precisely verified by HRMS. nih.gov

A critical application of modern MS is in the identification and characterization of impurities in pharmaceutical substances, which is mandatory for safety assessment. scispace.com The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) is a powerful strategy for separating and identifying process-related impurities or degradation products, even at very low levels. nih.govresearchgate.net

The process involves detecting an unknown peak in the chromatogram. The HRMS provides the accurate mass of this impurity's molecular ion, from which a likely elemental formula can be proposed. scispace.comnih.gov To elucidate the impurity's structure, tandem mass spectrometry (MS/MS) is performed. In this experiment, the impurity's molecular ion is isolated and fragmented, and the accurate masses of the resulting fragment ions are measured. nih.gov By analyzing these fragmentation patterns, chemists can piece together the structure of the unknown impurity, often by comparing it to the fragmentation of the main compound. nih.govresearchgate.net This methodology is crucial for ensuring the quality and safety of active pharmaceutical ingredients. scispace.com

Theoretical and Computational Investigations on 2s 2 Methylpiperazine Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of (2S)-2-Methylpiperazine and its derivatives. These methods allow for the detailed investigation of molecular geometries, bond properties, and electronic distributions.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. DFT calculations are used to determine these orbital energies, providing insight into how derivatization of the piperazine (B1678402) ring affects its reactivity profile. mdpi.comnih.gov For instance, the reactivity in processes like CO2 capture is investigated using DFT to model the reaction pathways, such as the formation of zwitterions, and to calculate the associated energy barriers. nist.gov Time-dependent DFT (TD-DFT) can further be used to simulate and interpret electronic absorption spectra, correlating electronic excitation transitions with the frontier molecular orbitals. nih.govarxiv.org

Table 1: Illustrative Data from Quantum Chemical Calculations on Piperazine Derivatives

Calculated PropertyTypical MethodApplication/InsightSource
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31G(d,p))Provides bond lengths, bond angles, and dihedral angles of the most stable structure. arxiv.org
HOMO/LUMO EnergiesDFTPredicts sites for electrophilic/nucleophilic attack and overall chemical reactivity. nih.gov
Natural Bond Orbital (NBO) ChargesDFT/NBO AnalysisDescribes charge distribution and the nature of bonds between atoms. mdpi.com
Vibrational FrequenciesDFTAssigns experimental IR and Raman spectral bands to specific molecular vibrations. cwu.edu cwu.edu
Reaction Energy BarriersDFT (Transition State Search)Predicts the kinetics and feasibility of chemical reactions, such as CO2 absorption. nist.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of (2S)-2-Methylpiperazine derivatives are intrinsically linked to the conformation of the six-membered piperazine ring. Conformational analysis and energy landscape mapping are computational techniques used to identify stable conformers and the energy barriers between them.

The piperazine ring typically adopts a chair conformation. For 2-substituted piperazines, the substituent can be in either an axial or an equatorial position. Computational studies on 1-acyl and 1-aryl 2-substituted piperazines have shown that the axial conformation is generally preferred. nih.gov This preference can be further stabilized in certain derivatives, such as ether-linked compounds, by the formation of an intramolecular hydrogen bond. nih.gov The relative energies of these conformers determine their population at equilibrium.

Mapping the potential energy surface (PES) is crucial for a comprehensive understanding of the molecule's flexibility. njit.edu This is achieved using algorithms like random search or molecular dynamics simulations, often employing molecular mechanics force fields. njit.edunih.gov These methods explore the multidimensional torsional angle space to locate local energy minima (stable conformers) and the transition states that connect them. njit.edu The resulting energy landscape provides a complete picture of the molecule's dynamic behavior, including the pathways and activation energies for ring flipping. cwu.edu For piperidinium (B107235) salts, a related system, molecular mechanics calculations have successfully predicted conformer energies, demonstrating that electrostatic interactions are key drivers of conformational preference upon protonation. nih.gov

Table 2: Conformational Preferences in 2-Substituted Piperazines

Substituent TypePreferred ConformationStabilizing FactorsComputational MethodSource
1-Acyl/1-ArylAxialSteric and electronic effectsDFT / Molecular Mechanics nih.gov
Ether-linkedAxialIntramolecular hydrogen bondingDFT / Molecular Mechanics nih.gov
General AnalogsVariesImplicit solvent effectsRandom Search / MMFF94 njit.edu

Computational Modeling of Stereoselective Reaction Pathways and Transition States

The synthesis of enantiomerically pure (2S)-2-Methylpiperazine is critical for its application in pharmaceuticals and other chiral technologies. researchgate.netrsc.org Computational modeling plays a vital role in understanding and predicting the stereoselectivity of the reactions used to produce it. This involves locating the transition states for different stereochemical pathways and comparing their relative energies.

The key to modeling stereoselective synthesis is the accurate calculation of the Gibbs free energy of the relevant transition states. acs.org A reaction pathway with a lower-energy transition state will be kinetically favored, leading to the predominant formation of one stereoisomer over another. Computational methods, such as DFT, are used to model the full reaction coordinate, from reactants to products, through the transition state. arxiv.orgacs.org For example, in the asymmetric transfer hydrogenation of imines to form chiral amines, DFT calculations can elucidate the origin of enantioselectivity by comparing the energies of the competing transition state structures leading to the (S) and (R) products. acs.org

Identifying the key bond-forming, chirality-setting step in a synthetic route (e.g., aza-Michael addition, reductive amination, or intramolecular cyclization). rsc.orgresearchgate.net

Building computational models of the transition states for the formation of both the (S) and (R) enantiomers.

Optimizing the geometry of these transition states and calculating their energies using a high level of theory. arxiv.org

The difference in activation energies (ΔG‡) between the two pathways allows for the prediction of the enantiomeric excess (ee) of the reaction.

This predictive power enables chemists to computationally screen different catalysts, reagents, and reaction conditions to optimize stereoselectivity before extensive laboratory work. mit.edu

Prediction of Molecular Interactions in Receptor-Ligand Systems

Many pharmaceutical applications of piperazine derivatives stem from their ability to bind to biological targets like neurotransmitter receptors, enzymes, or DNA. nih.govmdpi.com Computational methods, primarily molecular docking and molecular dynamics (MD) simulations, are essential for predicting and analyzing these interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves placing the ligand (e.g., a derivative of (2S)-2-Methylpiperazine) into the binding site of a target protein and scoring the different poses based on a force field. This allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that contribute to binding affinity. mdpi.com For example, docking studies have shown how the preferred axial conformation of 2-substituted piperazines allows for an optimal orientation within the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. MD simulations provide an atomic-level view of the conformational changes in both the ligand and the protein upon binding, offering a more realistic picture than static docking. mdpi.com These simulations are crucial for refining the binding mode and estimating the binding free energy more accurately. Such studies have been applied to various piperazine derivatives targeting receptors like the 5-HT2A receptor and enzymes like urease and topoisomerase II. nih.govmdpi.com

Table 3: Examples of Molecular Docking Studies on Piperazine Derivatives

Piperazine Derivative ClassTarget Protein/ReceptorKey Findings from DockingSource
2-Substituted Piperazinesα7 Nicotinic Acetylcholine ReceptorThe preferred axial conformer mimics the binding orientation of nicotine (B1678760) and epibatidine. nih.gov
PhenylpiperazinesUrease (from Helicobacter pylori)Identified binding interactions in the enzyme active site, correlating with inhibitory activity. nih.gov
Benzimidazole-PiperazinesBacterial/Fungal ProteinsPredicted binding modes consistent with observed antimicrobial activity. connectjournals.com
Benzothiazine-PiperazinesDNA-Topoisomerase II ComplexShowed ability to bind to both the enzyme complex and the DNA minor groove. mdpi.com

Thermodynamic Models for Physical Processes involving Methylpiperazine Derivatives (e.g., CO₂ Absorption Behavior)

Derivatives of methylpiperazine are recognized as promising solvents for post-combustion CO₂ capture. nist.gov The efficiency of this process is governed by the thermodynamic properties of the amine-CO₂-water system. Rigorous thermodynamic models are developed to predict these properties, enabling process simulation and optimization.

A widely used thermodynamic framework for these systems is the electrolyte Non-Random Two-Liquid (e-NRTL) model. researchgate.netnih.gov This activity coefficient model is capable of handling the complex, reactive electrolyte solutions formed when CO₂ dissolves in aqueous amine solutions. The e-NRTL model, often implemented in process simulators like Aspen Plus, is used to correlate and predict key thermodynamic data, including:

Vapor-Liquid Equilibrium (VLE): This describes the partial pressure of CO₂ above the liquid solution at a given temperature and CO₂ loading, which is fundamental for designing absorption and stripping columns. nist.govacs.org

Heat of Absorption (ΔHabs): This value is critical as it directly relates to the energy required to regenerate the solvent. acs.org

Speciation: The model can predict the concentration of various ionic species (e.g., protonated amines, carbamates) in the solution as a function of CO₂ loading. nih.gov

Cyclic Capacity: This represents the amount of CO₂ that can be effectively captured and released per unit of solvent in a cyclic process. acs.org

To build an accurate model, binary interaction parameters within the e-NRTL equations are regressed using experimental data, such as VLE data, heat capacity, and excess enthalpy. nist.govcetjournal.it Thermodynamic models have been successfully developed for aqueous solutions of 1-methylpiperazine (B117243) and blends of 2-methylpiperazine (B152721) with other amines like N-methyldiethanolamine (MDEA). nist.govacs.org These models provide the essential data needed to assess the performance and economic viability of new solvent formulations for CO₂ capture. researchgate.net

Table 4: Thermodynamic Modeling of CO₂ Absorption in Methylpiperazine Systems

SystemThermodynamic ModelPredicted PropertiesSource
aq. (MDEA + 2-MPZ)Modified Kent-EisenbergCO₂ solubility, cyclic capacity, heat of absorption. acs.org
aq. (PZ + MDEA)e-NRTL / PC-SAFTCO₂ absorption efficiency, CO₂ loading, species mole fraction. researchgate.net
aq. 1-Methylpiperazine (1MPZ)e-NRTLCO₂ solubility, VLE, excess enthalpy. nist.gov
aq. (MDEA + PZ)ELECNRTL / ENRTL-RKCO₂ solubility, vapor-liquid equilibrium (VLE). cetjournal.it

Emerging Research Directions and Methodological Innovations in 2s 2 Methylpiperazine Research

Chemoenzymatic Approaches to Access Chiral Piperazines

The demand for enantiomerically pure chiral piperazines has driven the development of chemoenzymatic strategies. These methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce single-enantiomer products.

One of the primary chemoenzymatic methods is the kinetic resolution of a racemic mixture. This can be achieved using enzymes, such as lipases, to selectively acylate one enantiomer of a piperazine (B1678402) derivative, allowing for the separation of the acylated and unacylated forms.

Alternatively, asymmetric synthesis routes can employ enzymes to create the chiral center. For example, a key step might involve the enzymatic reduction of a prochiral ketone or the hydrolysis of a prochiral ester to set the stereochemistry early in the synthetic pathway. While specific examples detailing the chemoenzymatic synthesis of (2S)-2-methylpiperazine are not prevalent in the provided search results, the synthesis of other chiral piperazines using these methods is well-established. For instance, the synthesis of chiral 2,6-dimethylpiperazine (B42777) has been achieved through diastereoselective alkylation and intramolecular Mitsunobu reactions, which are amenable to enzymatic catalysis. researchgate.net The synthesis of enantiomerically pure bicyclic piperazines has also been reported starting from L-proline, highlighting the use of chiral pool starting materials in combination with chemical transformations. rsc.org

The development of these methods is crucial as regulatory bodies often require the study of both enantiomers of a chiral drug, making efficient access to each stereoisomer a high priority in medicinal chemistry. rsc.org

Applications in Medicinal Chemistry Beyond Direct API Production

The utility of the (2S)-2-methylpiperazine scaffold extends beyond its role as a component of existing active pharmaceutical ingredients. Its unique structural and physicochemical properties make it a valuable building block in various areas of medicinal chemistry research.

Exploration as a Scaffold for Novel Chemical Entities (NCEs) in Drug Discovery

The piperazine ring is considered a "privileged scaffold" in drug design due to its favorable characteristics, including aqueous solubility, basicity, and versatile reactivity. tandfonline.comnih.gov These properties allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comnih.gov The (2S)-2-methylpiperazine moiety, in particular, offers a chiral framework that can be strategically employed to create novel chemical entities (NCEs) with specific biological activities.

The piperazine scaffold is a common feature in drugs across various therapeutic areas, including oncology, infectious diseases, and neurology. nih.govresearchgate.net Its ability to serve as a linker between different pharmacophoric groups or as a central scaffold for arranging key binding elements makes it highly valuable. tandfonline.com Researchers continue to explore new derivatives by modifying the N-1 and N-4 positions of the piperazine ring to develop NCEs with improved efficacy and safety profiles. benthamdirect.com For instance, piperazine derivatives have been synthesized and evaluated as anticancer agents, demonstrating the scaffold's potential in developing new therapeutics. nih.gov

Table 1: Examples of Piperazine-Containing Drugs and Their Therapeutic Applications
Drug Therapeutic Application Key Structural Feature
Imatinib Anticancer Piperazine as a key linker component
Sildenafil Erectile Dysfunction Piperazine ring for pharmacokinetics
Fluphenazine Antipsychotic Piperazine core structure
Prazosin Antihypertensive Piperazine moiety
Itraconazole Antifungal Contains a piperazine ring
Ciprofloxacin Antibiotic Piperazine substituent

Development of Molecular Probes for Biological System Investigation (e.g., Ion Channels, Receptor Ligands)

Molecular probes are essential tools for studying biological systems, and the (2S)-2-methylpiperazine scaffold can be incorporated into their design. thermofisher.comnih.gov These probes are often fluorescently labeled molecules that can bind to specific targets like ion channels or receptors, allowing for their visualization and functional characterization. nih.gov

The piperazine moiety is a common structural feature in ligands for various receptors, including histamine (B1213489) and sigma receptors. acs.org For example, piperazine derivatives have been investigated as antagonists for the histamine H3 receptor and the sigma-1 receptor, both of which are implicated in pain pathways. acs.org The design of such probes can help in understanding the binding interactions and downstream signaling of these receptors.

In one study, replacing a piperidine (B6355638) moiety with a piperazine in a series of compounds significantly altered the binding affinity for the sigma-1 receptor, highlighting the structural importance of the piperazine ring in ligand-receptor interactions. acs.org The development of fluorescently labeled piperazine derivatives can provide valuable tools for investigating the distribution and function of these and other biological targets in living systems. acs.org

Design of Enzyme Inhibitors (e.g., Soluble Epoxide Hydrolase Inhibitors)

The (2S)-2-methylpiperazine scaffold is also being explored in the design of enzyme inhibitors, with a notable focus on soluble epoxide hydrolase (sEH). sEH is a therapeutic target for a range of conditions, including hypertension and inflammation. nih.gov The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. nih.gov

Several studies have focused on the design and synthesis of piperazine-containing urea (B33335) derivatives as potent sEH inhibitors. nih.govresearchgate.net In these inhibitors, the piperazine functionality often serves as a tertiary pharmacophore that can be modified to optimize the balance between potency and physicochemical properties like water solubility. nih.gov For example, structure-based optimization of 1,3-disubstituted ureas containing a piperazine ring has led to the discovery of sub-nanomolar inhibitors of sEH. nih.gov

Research has also explored the development of chromone-2-carboxylic acid amides with piperazine or piperidine moieties as potential sEH inhibitors. acgpubs.orgproquest.com These studies indicate that the piperazine scaffold can be effectively incorporated into various chemical frameworks to create potent and selective enzyme inhibitors.

Table 2: Piperazine Derivatives as sEH Inhibitors
Compound Type Key Structural Feature Reported Potency Reference
Piperazine Urea Derivatives 1,3,4-oxadiazol-5-one/thione congeners IC50 = 42-56 nM nih.gov
1,3-Disubstituted Ureas N4-tert-butyloxy carbonyl substituted piperazine Sub-nanomolar nih.gov
Chromen-2-amide Derivatives Benzyl (B1604629) piperidine on amide side IC50 = 1.75 µM acgpubs.org

Advanced Analytical Techniques for Enantiomeric Purity and Process Monitoring

The synthesis of enantiomerically pure (2S)-2-methylpiperazine hydrochloride necessitates the use of advanced analytical techniques to ensure its stereochemical integrity and to monitor the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the enantiomeric purity of chiral piperazines. Chiral stationary phases (CSPs) are employed to separate the enantiomers, allowing for their quantification. jocpr.com For instance, a Chiralpak IC column has been successfully used for the separation of piperazine and its derivatives. jocpr.com The mobile phase composition, often a mixture of solvents like acetonitrile (B52724) and methanol (B129727) with an amine modifier, is optimized to achieve good resolution between the enantiomers. jocpr.com The diastereomeric purity of intermediates can also be assessed using chiral analytical HPLC. nih.gov

Process monitoring often involves in-process controls using techniques like gas chromatography (GC) or HPLC to track the consumption of starting materials and the formation of products. For example, the progress of a reaction to synthesize 2-methylpiperazine (B152721) can be monitored by GC to ensure the complete conversion of the starting material. chemicalbook.com For piperazine derivatives that lack a strong UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enable detection at low levels by HPLC-UV. jocpr.com

These analytical methods are crucial for quality control, ensuring that the final product meets the required specifications for purity and enantiomeric excess. jocpr.comnih.gov

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